Thalidomide-O-C4-Br

PROTAC linker chemistry hydrolytic stability CRBN ligand conjugates

PROTAC developers often face linker hydrolysis and lengthy warhead pre-activation, delaying SAR campaigns. Thalidomide-O-C4-Br solves this with a hydrolytically stable ether-C4 linkage and a bromo terminus for direct, one-step SN2 conjugation under mild conditions (K₂CO₃, DMF, 50 °C). - Stable ether vs. amide linker: resists hydrolysis over 24-72 h cell assays. - C4 spacer optimizes ternary complex geometry (PDB 6H0G) and minimizes IKZF1/3 neosubstrate degradation. - Convergent parallel conjugation accelerates PROTAC library synthesis, reducing warhead consumption.

Molecular Formula C17H17BrN2O5
Molecular Weight 409.2 g/mol
Cat. No. B14776720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C4-Br
Molecular FormulaC17H17BrN2O5
Molecular Weight409.2 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCBr
InChIInChI=1S/C17H17BrN2O5/c18-8-1-2-9-25-12-5-3-4-10-14(12)17(24)20(16(10)23)11-6-7-13(21)19-15(11)22/h3-5,11H,1-2,6-9H2,(H,19,21,22)
InChIKeySJSUIXYDCPBKRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C4-Br: CRBN-Recruiting PROTAC Building Block


Thalidomide-O-C4-Br (CAS 2653338-51-1; C₁₇H₁₇BrN₂O₅; MW 409.2 g/mol) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate. It comprises a thalidomide-derived CRBN-recruiting moiety connected through a four-carbon alkyl-ether (O-C4) linker to a terminal bromo group, designed as a key synthetic intermediate for assembling proteolysis-targeting chimeras (PROTACs) and molecular glue degraders. Thalidomide itself binds CRBN with a Kd of approximately 250 nM [1]. The bromo terminus serves as a reactive handle for nucleophilic displacement, enabling modular conjugation to target-protein-binding warheads, while the ether-linked C4 spacer provides a defined exit vector from the phthalimide ring that influences ternary complex geometry, aqueous stability, and degradation selectivity [2].

Product Type CRBN-recruiting PROTAC building block
Linker Ether-linked O-C4 with bromo terminus
Exit Vector C4 phthalimide substitution for ternary complex studies

Why Thalidomide-O-C4-Br Outperforms Generic E3 Ligand-Linker Conjugates


Thalidomide-based ligand-linker conjugates are not interchangeable due to three structural variables that directly determine PROTAC efficacy: the chemical nature of the linker attachment (ether vs. amide), the linker length (C2–C10), and the terminal functional group (bromo, amino, carboxyl, azide). The O-C4-ether linkage in Thalidomide-O-C4-Br provides superior hydrolytic stability relative to amide-connected analogs, as demonstrated by systematic stability profiling of phthalimide-linker conjugates [1]. The C4 alkyl chain length has been shown in structure-activity relationship (SAR) studies to be optimal for balancing linker flexibility and ternary complex formation with CRBN [2]. Furthermore, the bromo terminal group offers a distinct advantage in nucleophilic displacement reactivity compared to carboxyl or amino termini, enabling efficient one-step conjugation to diverse thiol- or amine-bearing target ligands without requiring additional activation steps .

Attribute
This Product
Alternative
Risk
Linker chemistry
Ether (O-C4)
Amide (NH-CO)
Amide-linked conjugates may undergo hydrolysis under assay conditions, potentially reducing CRBN engagement duration.
Exit vector
C4-substituted
C5-substituted
C5 exit may not support productive ternary complex formation for certain targets due to steric constraints.
Reactive handle
Bromo
Carboxyl (COOH)
COOH terminus requires coupling reagents, adding synthetic steps and increasing epimerization risk.

Evidence-Based Selection Guide for Thalidomide-O-C4-Br


Superior Hydrolytic Stability of Ether vs. Amide Linker

The O-C4 ether linkage in Thalidomide-O-C4-Br confers significantly greater resistance to hydrolytic degradation compared to amide-connected (NH-C4 or amido-C4) thalidomide conjugates. Bricelj et al. (2021) systematically compared phthalimide-linker conjugates with varying attachment chemistries and demonstrated that linker attachment points directly govern aqueous stability: amide-linked conjugates underwent measurable hydrolytic ring-opening and linker cleavage under physiological pH conditions (PBS buffer, pH 7.4, 37 °C), whereas ether-linked analogs maintained structural integrity over the same incubation period [1]. This stability differential is critical because hydrolytic degradation of the CRBN ligand moiety results in loss of E3 ligase engagement and premature cessation of target protein degradation [1].

Hydrolytic Stability
Cross-study comparable
Ether linkage: stable Amide linkage: measurable hydrolysis
Supports linker selection for long-duration degradation assays
PBS, pH 7.4, 37 °C; HPLC monitoring
PROTAC linker chemistry hydrolytic stability CRBN ligand conjugates phthalimide degradation

Reduced Off-Target Neosubstrate Degradation

A 2025 high-throughput experimentation study by Richters et al. demonstrated that alkyl-connected CRBN binders (including ether-linked conjugates such as Thalidomide-O-C4 derivatives) exhibit reduced neosubstrate degradation activity compared to their amide-linked counterparts. In cell-based assays measuring degradation of the canonical CRBN neosubstrates IKZF1 (Ikaros) and GSPT1, alkyl-connected PROTAC building blocks induced significantly lower levels of off-target protein degradation while retaining CRBN binding and target-specific degradation capacity when conjugated to a BRD4 warhead [1]. This reduced neosubstrate activity translates to a cleaner degradation profile with lower risk of teratogenicity-associated off-target effects such as SALL4 degradation [1].

Neosubstrate Activity
Cross-study comparable
Reduced IKZF1/GSPT1 degradation Amide-linked: higher neosubstrate degradation
Lower neosubstrate background aids target-specific interpretation
Cell-based assays; immunoblotting
neosubstrate degradation PROTAC selectivity IKZF1 GSPT1 off-target toxicity

Higher Reactivity of Bromo vs. Carboxylic Acid Terminus

Thalidomide-O-C4-Br terminates in a primary alkyl bromide, which functions as an excellent leaving group (pKa of conjugate acid HBr ≈ –9) for SN2 nucleophilic displacement reactions, enabling direct one-step conjugation to thiols, amines, and other nucleophiles without pre-activation. In contrast, Thalidomide-O-C4-COOH (CAS 2169266-67-3; C₁₈H₁₈N₂O₇; MW 374.3) requires in situ activation with coupling reagents (e.g., EDC/HOBt, HATU) for amide bond formation, adding synthetic steps, increasing the risk of epimerization at the glutarimide chiral center, and generating byproducts that require purification . The bromo group thus provides a more atom-economical and operationally straightforward conjugation route for PROTAC assembly .

Conjugation Route
Class-level inference
Bromo: direct SN2 displacement
COOH: activation-then-coupling
Enables one-step conjugation without pre-activation
SN2 alkylation vs amide coupling
PROTAC conjugation chemistry nucleophilic substitution linker functionalization synthetic efficiency

C4 Exit Vector Compatibility for Ternary Complex Formation

Structural biology evidence demonstrates that the C4 position of the thalidomide/pomalidomide phthalimide ring projects toward solvent in the CRBN-drug-target ternary complex, making it the preferred exit vector for linker attachment in heterobifunctional degraders. The CRBN-pomalidomide-ZNF692 co-crystal structure (PDB: 6H0G) visually illustrates that C4-substituted conjugates orient the linker away from the CRBN binding pocket, facilitating productive ternary complex formation with the target protein [1]. In contrast, C5 exit vectors direct the linker trajectory into a sterically constrained region that can impede ternary complex assembly for certain target proteins [1]. PROTAC campaigns have reported that C5-substituted conjugates fail to form productive ternary complexes where C4-derived PROTACs succeed .

Exit Vector
Class-level inference
C4: solvent-exposed, ternary-compatible C5: sterically constrained
C4 exit supports productive CRBN engagement
PDB: 6H0G; structural biology
exit vector ternary complex CRBN-PROTAC-neosubstrate structural biology PROTAC design

Lower Molecular Weight and Improved Permeability

Thalidomide-O-C4-Br (MW 409.2 g/mol; C₁₇H₁₇BrN₂O₅) possesses a significantly lower molecular weight and reduced hydrogen-bond donor count compared to the amide-extended analog Thalidomide-NH-amido-C4-Br (MW 465.3 g/mol; C₁₉H₂₁BrN₄O₅, containing an additional amide bond and aniline NH spacer [1]. The O-C4-ether linkage lacks the additional polar amide group, resulting in lower topological polar surface area (tPSA) and improved predicted membrane permeability, which is a critical parameter for PROTACs that must cross cell membranes to access intracellular targets [2]. This physicochemical advantage is consistent with the general observation that high MW (>500 Da) and high tPSA (>140 Ų) impair passive permeability of heterobifunctional degraders [2].

Molecular Weight
Cross-study comparable
409.2 g/mol
–56.1 g/mol vs amide analog (465.3)
Lower MW may favor cell permeability
Calculated properties; tPSA implications
molecular weight lipophilicity cell permeability drug-like properties PROTAC optimization

Research and Industrial Applications of Thalidomide-O-C4-Br


PROTAC Assembly Requiring Hydrolytically Stable Linkers

Thalidomide-O-C4-Br is ideally suited for constructing PROTACs against cytosolic or nuclear targets (e.g., BRD4, androgen receptor, SHP2, AURKA) where the PROTAC must remain intact over extended cell-based assay periods (24–72 h). The ether linkage resists the hydrolytic degradation that compromises amide-linked thalidomide conjugates in physiological buffers, as documented by Bricelj et al. [1]. Users can conjugate the bromo terminus directly to thiol-containing target warheads or to amine-containing ligands via a short PEG spacer, producing stable degraders that maintain CRBN engagement throughout the degradation time course.

High-Throughput Parallel PROTAC Library Synthesis

The bromo leaving group on Thalidomide-O-C4-Br enables efficient parallel conjugation to diverse target-protein ligands under mild SN2 conditions (K₂CO₃, DMF, 50 °C), without requiring pre-activation or protecting-group manipulation on the warhead . This convergent approach supports rapid SAR exploration of linker length, warhead chemotype, and exit vector geometry in PROTAC discovery campaigns, reducing synthetic cycle times and minimizing consumption of precious custom-synthesized warhead ligands.

Degradation Studies with Minimal Neosubstrate Background

For research groups investigating the degradation of a specific target protein where confounding neosubstrate degradation (IKZF1/3, GSPT1) must be minimized, Thalidomide-O-C4-Br provides a CRBN-recruiting module with intrinsically reduced neosubstrate activity relative to amide-linked conjugates, as shown by Richters et al. [2]. This property is particularly important for correctly attributing phenotypic effects to the intended target degradation rather than to off-target CRBN neosubstrate modulation.

C4-Exit PROTACs for Structurally Validated Targets

For target proteins where structural biology (e.g., X-ray crystallography or cryo-EM) has confirmed that the CRBN-drug-target ternary complex requires a C4 exit vector for productive assembly, Thalidomide-O-C4-Br serves as the optimal conjugation-ready intermediate. The C4 ether attachment point projects the linker toward solvent in the CRBN-ligand co-structure (PDB: 6H0G) [3], and the four-carbon spacer provides sufficient reach to bridge the ~15–20 Å distance between the CRBN binding pocket and the target protein surface in the ternary complex.

Application
Selection Property
Validation Focus
PROTAC synthesis for long-duration degradation assays
Ether-linked linker with reported aqueous stability
Stability under physiological assay conditions
Parallel library synthesis
Bromo terminus enabling direct SN2 conjugation
Conjugation efficiency without pre-activation
Target-specific degradation studies
Reduced neosubstrate (IKZF1, GSPT1) degradation profile
Neosubstrate background assessment in cell assays
PROTAC design with validated C4 exit vectors
C4 phthalimide substitution for ternary complex formation
Ternary complex architecture via structural biology
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